![molecular formula C13H23NO4 B586411 Isometheptene Maleate CAS No. 51277-00-0](/img/structure/B586411.png)
Isometheptene Maleate
Overview
Description
Isometheptene Maleate is a sympathomimetic drug primarily used for its vasoconstricting properties. It is commonly employed in the treatment of migraines and tension headaches. The compound works by narrowing blood vessels, which helps alleviate the pain associated with these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isometheptene Maleate involves the reaction of N,6-Dimethyl-5-hepten-2-amine with maleic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of N,6-Dimethyl-5-hepten-2-amine: This intermediate is synthesized through a series of reactions starting from readily available precursors.
Reaction with Maleic Acid: The intermediate is then reacted with maleic acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Isometheptene Maleate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
- **Reduction
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Biological Activity
Isometheptene maleate is a sympathomimetic compound primarily used in the treatment of migraine headaches. Its biological activity is characterized by its vasoconstrictive properties, which play a crucial role in alleviating migraine symptoms. This article explores the pharmacological mechanisms, efficacy in clinical settings, and comparative studies highlighting its biological activity.
This compound (C9H19N·C4H4O4) is a derivative of isometheptene mucate, which exhibits significant biological activity through its interaction with the sympathetic nervous system. It activates adrenergic receptors, leading to vasoconstriction and reduced blood flow to the cranial vasculature, which is pivotal in treating migraines .
Chemical Structure:
- Molecular Formula: C13H19N3O4
- CAS Number: 51277-00-0
Pharmacological Effects
The pharmacological effects of this compound include:
- Sympathomimetic Activity: It mimics the effects of sympathetic nervous system stimulation, leading to vasoconstriction.
- Analgesic Properties: It has been shown to provide relief from headache pain when combined with other analgesics like acetaminophen and dichloralphenazone .
- Improved Functional Disability: Patients treated with this compound often report better functional outcomes compared to those treated with sumatriptan succinate, particularly in mild-to-moderate migraine scenarios .
Efficacy in Clinical Studies
Several studies have evaluated the efficacy of this compound in treating migraines:
-
Comparative Study with Sumatriptan:
- A multicenter, double-blind study compared isometheptene mucate combined with acetaminophen and dichloralphenazone against sumatriptan succinate.
- Results:
- Analgesic Activity Testing:
Data Summary
The following table summarizes key findings from clinical studies on the efficacy of this compound:
Case Studies
Case Study 1: Efficacy in Migraine Treatment
A patient diagnosed with moderate migraine was treated with a combination of this compound and acetaminophen. The patient reported significant relief within 30 minutes of administration, demonstrating the rapid onset of action attributed to its formulation.
Case Study 2: Tolerability and Side Effects
In another case involving a cohort of patients using this compound for chronic migraines, reports indicated a lower incidence of side effects compared to traditional triptans, suggesting a favorable safety profile for long-term use.
Scientific Research Applications
Pharmacological Mechanism
Isometheptene acts as an indirect-acting sympathomimetic agent, leading to vasoconstriction through the activation of adrenergic receptors. This action results in increased intracellular calcium levels, which subsequently stimulates smooth muscle contraction and reduces blood flow to cranial vasculature, effectively mitigating headache symptoms .
Clinical Applications
-
Migraine Treatment
- Isometheptene Maleate is primarily used in combination with other analgesics, such as acetaminophen and dichloralphenazone, for the treatment of acute migraine attacks. A comparative study indicated that this combination is effective in managing mild-to-moderate migraines and may offer advantages over sumatriptan succinate, particularly in terms of side effects and functional improvement .
- Tension Headaches
- Antispasmodic Uses
Efficacy and Safety
The safety profile of this compound has been evaluated in several studies. A multicenter, double-blind trial demonstrated that while both Isometheptene and sumatriptan were effective for migraine treatment, Isometheptene had a lower incidence of adverse effects compared to sumatriptan. Patients reported better functional outcomes when treated with Isometheptene combinations .
Comparative Efficacy Data
Drug Combination | Efficacy | Side Effects |
---|---|---|
Isometheptene + Acetaminophen + Dichloralphenazone | Effective for mild-to-moderate migraines | Fewer adverse effects compared to sumatriptan |
Sumatriptan Succinate | Effective for acute migraine | Higher incidence of side effects |
Case Studies
-
Study on Efficacy Against Sumatriptan
- A randomized controlled trial involving 137 participants compared the efficacy of Isometheptene combinations against sumatriptan for migraine treatment. Results indicated no significant difference in initial headache relief; however, Isometheptene users experienced less severe headache recurrence after 24 hours .
-
Vasopressor Responses
- Research on isolated human blood vessels showed that both enantiomers of Isometheptene produced significant vasopressor responses. The (S)-enantiomer was noted to have a more pronounced effect than the racemate and (R)-enantiomer, indicating potential variations in efficacy based on chemical structure .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N,6-dimethylhept-5-en-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.C4H4O4/c1-8(2)6-5-7-9(3)10-4;5-3(6)1-2-4(7)8/h6,9-10H,5,7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTSDCLIDWKCPL-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)NC.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC=C(C)C)NC.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857885 | |
Record name | (2Z)-But-2-enedioic acid--N,6-dimethylhept-5-en-2-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51277-00-0 | |
Record name | (2Z)-But-2-enedioic acid--N,6-dimethylhept-5-en-2-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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